chromogranin A (1-76)
Description
Properties
CAS No. |
126729-24-6 |
|---|---|
Molecular Formula |
C6H13NO2 |
Synonyms |
chromogranin A (1-76) |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Vasostatin 1 Chromogranin a 1 76
Biosynthesis and Post-Translational Processing of Chromogranin A
Chromogranin A (CgA) is a hydrophilic and acidic protein that is a primary component of secretory granules in neuroendocrine cells. semanticscholar.org Its synthesis can be regulated at both the transcriptional and post-translational levels. semanticscholar.org CgA is co-stored and co-released with various hormones and neuropeptides, such as catecholamines. researchgate.net A key intracellular role of CgA is in the formation of dense-core secretory vesicles. frontiersin.org
The post-translational processing of Chromogranin A (CgA) is a complex and tissue-specific process that gives rise to a variety of biologically active peptides, including Vasostatin-1. This processing involves proteolytic cleavage at specific sites within the CgA molecule.
Vasostatin-1, which corresponds to the N-terminal 76 amino acids of human Chromogranin A (hCgA₁₋₇₆), is generated through proteolytic cleavage of the full-length CgA protein. nih.gov This cleavage can occur both intracellularly within secretory granules and extracellularly after CgA is released from the cell. nih.gov The generation of Vasostatin-1 is a crucial step, as it liberates the peptide to exert its various biological effects. The cleavage that produces Vasostatin-1 occurs at the Q₇₆K₇₇ peptide bond. nih.gov
The processing of CgA into its various fragments, including Vasostatin-1, is not uniform across all tissues. nih.gov The extent and rate of cleavage are highly dependent on the specific cellular environment and the complement of processing enzymes present. nih.govbioscientifica.com This differential processing leads to the generation of a unique mixture of CgA-derived peptides in different tissues. researchgate.net
Several enzymatic systems are implicated in the proteolytic processing of Chromogranin A (CgA) to produce Vasostatin-1 and other bioactive fragments. These enzymes cleave CgA at specific sites, often at pairs of basic amino acid residues.
The primary enzymes involved in this process include:
Prohormone Convertases (PCs): PC1/3 and PC2 are key enzymes in the processing of prohormones and are known to cleave CgA. nih.govnih.govoup.com These enzymes are located within the secretory granules and initiate the cleavage of CgA into smaller peptides. nih.gov
Thrombin: This enzyme, known for its role in blood coagulation, can also cleave CgA, suggesting a link between the neuroendocrine system and processes like angiogenesis where thrombin is active. nih.govresearchgate.net
Plasmin: Another enzyme involved in the fibrinolytic system, plasmin, has been shown to cleave CgA, potentially in the extracellular space. researchgate.netnih.govnih.gov This suggests that the generation of Vasostatin-1 can be regulated in the tissue microenvironment. nih.gov
Cathepsin L: This lysosomal protease can also process CgA, indicating that multiple cellular compartments may be involved in the generation of its fragments. nih.govoup.com
Furin: A ubiquitous proprotein convertase, furin is also involved in the cleavage of CgA. nih.govresearchgate.net
The activity of these enzymes and the specific cleavage sites they target contribute to the diverse array of CgA-derived peptides produced in different physiological and pathological contexts.
The processing of Chromogranin A (CgA) exhibits significant tissue-specific variations, leading to different profiles of CgA-derived peptides, including Vasostatin-1, in various neuroendocrine tissues. nih.govoup.com This differential processing is attributed to the varying expression and activity of proteolytic enzymes in different cell types. researchgate.net
For instance, the rate and extent of CgA processing are lower in the adrenal medulla and anterior pituitary gland, while it is more rapid and extensive in the endocrine pancreas and gastrointestinal tissues. nih.govbioscientifica.com In the adrenal medulla and parathyroid gland, a significant portion of CgA remains intact, with smaller amounts of intermediate-sized peptides and very little free peptide. nih.gov Conversely, in the posterior and intermediate pituitary and the pancreas, there is a notable shift towards the production of smaller peptides. nih.gov
Studies using specific antibodies against different regions of CgA have demonstrated that individual endocrine cell types within the rat stomach, such as G cells, ECL cells, and D cells, each produce a unique assortment of CgA-derived peptides. researchgate.net Similarly, in the human pituitary, the expression of CgA and the processing enzyme prohormone convertase (PC) varies between different types of adenomas, with ACTH-secreting adenomas predominantly expressing PC3 and other adenomas mainly expressing PC2. nih.gov This highlights that the cellular context dictates the specific proteolytic cleavage and subsequent generation of bioactive fragments like Vasostatin-1. researchgate.netnih.gov
The processing of CgA can also be influenced by the secretory status of the cells. In frog pituitary melanotropes, the degree of granin processing was found to be strongly dependent on whether the cells were in a high secretory state or a hormone storage state. oup.com
| Tissue/Cell Type | Predominant CgA Form | Key Processing Features |
| Adrenal Medulla | Intact CgA, intermediate peptides | Low rate of processing. nih.govbioscientifica.comnih.gov |
| Anterior Pituitary | Intact CgA, some smaller peptides | Low rate of processing. nih.govbioscientifica.comnih.gov |
| Endocrine Pancreas | Smaller peptides | Faster and more extensive processing. nih.govbioscientifica.comnih.gov |
| Gastrointestinal Tissues | Smaller peptides | Faster and more extensive processing. nih.govbioscientifica.com |
| Posterior & Intermediate Pituitary | Free peptide (e.g., GE-25) | Predominant production of free peptides. nih.gov |
| Rat Stomach (Cell-specific) | Unique mixture of peptides | Each endocrine cell type generates a specific peptide profile. researchgate.net |
| Human Pituitary Adenomas | Varies by tumor type | ACTH-secreting tumors mainly express PC3; others primarily express PC2. nih.gov |
Structural Determinants and Functional Motifs within Vasostatin-1
Vasostatin-1 possesses distinct structural features and functional motifs that are crucial for its biological activities. nih.govinrc.it The N-terminal portion of Vasostatin-1 contains a disulfide bridge between cysteine residues at positions 17 and 38, which forms a loop structure. inrc.itqub.ac.uk
A significant region for the pro-adhesive activity of Vasostatin-1 is located within residues 47-66. psu.edu This region contains an amphipathic α-helix (residues 47-66) that is critical for binding to the cell membrane, likely through interaction with phospholipids (B1166683). nih.gov Adjacent to this helix, the hydrophilic region spanning residues 67-78 shares structural similarity with the ezrin-radixin-moesin-binding phosphoprotein 50 (EBP50), a membrane-cytoskeleton adapter protein. nih.gov While this EBP50-like region is not essential for cell surface binding, it is critical for the pro-adhesive activity of Vasostatin-1. nih.gov
Furthermore, Vasostatin-1 contains tripeptide recognition sequences, including the Arg-Gly-Asp (RGD) motif at residues 43-45 and the Lys-Gly-Asp (KGD) motif at residues 9-11. nih.gov These motifs are known to be involved in inhibiting cell adhesion and potentially angiogenesis. nih.gov
| Structural Feature / Motif | Location (Residues) | Proposed Function |
| Disulfide Bridge | Cys17 - Cys38 | Forms a loop structure, contributes to various biological activities. inrc.itqub.ac.uk |
| Amphipathic α-helix | 47-66 | Critical for cell membrane binding and pro-adhesive activity. nih.govpsu.edu |
| EBP50-like Region | 67-78 | Critical for pro-adhesive activity, but not for cell surface binding. nih.gov |
| RGD Motif | 43-45 | Inhibition of cell adhesion and possibly angiogenesis. nih.gov |
| KGD Motif | 9-11 | Inhibition of cell adhesion and possibly angiogenesis. nih.gov |
Molecular Evolution and Interspecies Conservation of Vasostatin-1 Sequences
Chromogranin A and its derived peptides, including Vasostatin-1, have a long evolutionary history and are found throughout the animal kingdom, from invertebrates to mammals. researchgate.net The high degree of interspecies homology in the CgA sequence points to its functional importance over evolutionary time. researchgate.net
This high level of conservation, particularly within the Vasostatin-1 domain, suggests that its biological functions have been maintained throughout vertebrate evolution. biologists.com The presence of CgA and its fragments in a wide range of species underscores their fundamental role in physiological regulation.
Cellular and Subcellular Localization of Vasostatin 1 Chromogranin a 1 76
Localization within Secretory Granules of Neuroendocrine Cells
Vasostatin-1, as a fragment of chromogranin A (CgA), is primarily located within the secretory granules of neuroendocrine cells. medscape.comfrontiersin.org These specialized cells are found throughout the body in organs such as the adrenal medulla, pancreas, and the diffuse neuroendocrine system of the gut. pathologytestsexplained.org.auwikipedia.org CgA is one of the most abundant proteins within these granules, where it is co-stored with hormones and neuropeptides. frontiersin.orgbioscientifica.com
The acidic interior of secretory granules provides the optimal environment for the processing of prohormones and the aggregation of proteins like CgA. researchgate.net It is within these granules that the proteolytic cleavage of CgA occurs, leading to the generation of various bioactive fragments, including Vasostatin-1. medscape.comfrontiersin.org Studies have identified Vasostatin-1 (CgA 1-76) in the soluble core of purified chromaffin granules from the adrenal medulla. nih.govnih.gov
The presence of Vasostatin-1 within these storage vesicles is not limited to the adrenal medulla. It has also been identified in the secretory granules of pancreatic islet beta cells, where it is co-stored with insulin. researchgate.net This co-localization highlights the integral role of CgA and its fragments in the regulated secretory pathway of a diverse range of neuroendocrine cells.
| Cell Type | Subcellular Location | Co-stored Molecules | Reference |
|---|---|---|---|
| Chromaffin cells (Adrenal Medulla) | Secretory Granules | Catecholamines (e.g., adrenaline, noradrenaline), ATP | frontiersin.orgwikipedia.orgahajournals.org |
| Pancreatic Islet Beta Cells | Secretory Granules | Insulin | researchgate.net |
| Neuroendocrine cells (diffuse) | Secretory Granules | Various hormones and neuropeptides | archivesofmedicalscience.compathologytestsexplained.org.au |
| Parathyroid cells | Secretory Granules | Parathyroid hormone | bioscientifica.com |
Mechanisms of Regulated Secretion and Extracellular Release
The release of Vasostatin-1 from neuroendocrine cells is a tightly controlled process known as regulated secretion. This process is triggered by specific physiological stimuli, which lead to the fusion of secretory granules with the plasma membrane and the subsequent exocytosis of their contents into the extracellular space. frontiersin.org
Upon stimulation, such as by nerve impulses or hormonal signals, there is an influx of calcium ions (Ca2+) into the cell. bioscientifica.com This increase in intracellular calcium concentration is a key trigger for the exocytotic machinery. CgA itself plays a role in this process by binding Ca2+ within the granule and potentially influencing the release of calcium from the granules to the cytosol. frontiersin.orgbioscientifica.com
Once released, Vasostatin-1, along with other granule components like hormones and ATP, enters the extracellular fluid and can then enter the circulation to exert its effects on distant target tissues. frontiersin.orgahajournals.org Studies have shown that upon depolarization of cultured chromaffin cells, CgA-derived fragments, including a peptide corresponding to the sequence 65-76, are released into the extracellular space. nih.gov This co-release with catecholamines is a hallmark of sympathoadrenal activity. ahajournals.org
The process of regulated secretion ensures that Vasostatin-1 and other bioactive molecules are released only when needed, allowing for precise control of physiological processes. frontiersin.org
Intracellular Trafficking and Sorting Mechanisms
The journey of Vasostatin-1 begins with the synthesis of its precursor, CgA, in the endoplasmic reticulum and its subsequent transport to the Golgi apparatus. Within the trans-Golgi network (TGN), CgA undergoes sorting to be packaged into immature secretory granules. researchgate.netnih.govportlandpress.com
A critical mechanism for the sorting of CgA into the regulated secretory pathway is its ability to aggregate under the specific conditions of the TGN, which include a low pH and high calcium concentration. researchgate.netnih.gov This aggregation is thought to be a key step in segregating regulated secretory proteins from those destined for the constitutive secretory pathway. portlandpress.com
Studies have shown that specific domains within the CgA molecule are crucial for this sorting process. The N-terminal region of CgA, which includes the Vasostatin-1 sequence, has been identified as containing the necessary information for sorting into secretory granules. portlandpress.com Deletion analysis has demonstrated that the N-terminal 115 residues of CgA are sufficient for granule sorting. portlandpress.com Further research has pinpointed that even the N-terminal 77 residues can generate granule-like structures. portlandpress.comnih.gov This indicates that the Vasostatin-1 region itself plays a direct role in the intracellular trafficking and packaging of CgA.
Once packaged into immature secretory granules, these vesicles undergo a maturation process as they are transported to the cell periphery, where they await the signal for exocytosis. researchgate.net This maturation involves further processing of prohormones and concentration of the granule contents. researchgate.net
| Factor | Role | Reference |
|---|---|---|
| Low pH in trans-Golgi Network (TGN) | Promotes aggregation of CgA | researchgate.netnih.gov |
| High Calcium (Ca2+) concentration in TGN | Induces Ca2+/pH-dependent aggregation of CgA | researchgate.netnih.gov |
| N-terminal domain of CgA (including Vasostatin-1) | Contains sorting signals for the regulated secretory pathway | portlandpress.com |
Biological Roles and Mechanistic Actions of Vasostatin 1 Chromogranin a 1 76
Modulation of Cardiovascular System Homeostasis
Vasostatin-1 is a key modulator of the cardiovascular system, exerting its effects through various mechanisms that influence vascular tone, heart muscle performance, and the integrity of the endothelial lining. These actions collectively contribute to the regulation of blood pressure and cardiac output.
Regulation of Vasomotor Tone and Vasorelaxation
Vasostatin-1 plays a significant role in the regulation of blood vessel tone, primarily by inducing vasorelaxation. inrc.it This effect is largely mediated by the nitric oxide (NO) pathway. nih.govinrc.it In endothelial cells, Vasostatin-1 activates endothelial nitric oxide synthase (eNOS), leading to an increased production of NO. inrc.it NO then diffuses to the adjacent smooth muscle cells, where it triggers a signaling cascade that results in muscle relaxation and dilation of the blood vessel. This vasodilatory effect helps to control blood pressure and improve blood flow. inrc.it The name "vasostatin" itself was derived from the peptide's observed inhibitory effects on blood vessel contractility. nih.gov Studies have demonstrated that Vasostatin-1 can induce a dose-dependent relaxation of arterial smooth muscle. nih.govqub.ac.uk
Effects on Myocardial Contractility and Relaxation (Negative Inotropism and Lusitropism)
In addition to its effects on blood vessels, Vasostatin-1 directly influences the function of the heart muscle. It exhibits both negative inotropic and negative lusitropic effects, meaning it reduces the force of myocardial contraction and slows down the rate of myocardial relaxation, respectively. nih.gov This modulation of cardiac contractility and relaxation is a key aspect of its role as a cardio-regulatory hormone. nih.gov Research on isolated perfused rat hearts has shown that human recombinant Vasostatin-1 can induce these negative inotropic and lusitropic effects. nih.gov The cytoskeleton within cardiac myocytes is implicated in mediating these effects on contractility and diastolic function. nih.gov
Interactions with Beta-Adrenergic Signaling Pathways in Cardiac Function
Vasostatin-1 has been shown to counteract the effects of beta-adrenergic stimulation on the heart. The beta-adrenergic system is a primary driver of increased heart rate and contractility, often activated during stress or exercise. Vasostatin-1 can functionally antagonize the positive inotropic effects induced by beta-adrenergic agonists in a non-competitive manner. nih.gov This anti-adrenergic action helps to protect the heart from overstimulation. nih.gov In instances of chronic beta-adrenergic receptor activation, which can lead to pathological cardiac hypertrophy and remodeling, Vasostatin-1 has been found to ameliorate these changes. nih.gov It achieves this by deactivating multiple hypertrophy signaling pathways that are triggered by chronic beta-adrenergic stimulation. nih.gov
Endothelial Cell Function and Vascular Permeability Regulation
The endothelium, the inner lining of blood vessels, is a critical regulator of vascular health. Vasostatin-1 plays a protective role by enhancing the endothelial barrier function and regulating vascular permeability. inrc.itnih.gov It can inhibit the increase in vascular permeability induced by inflammatory agents such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This effect is achieved, in part, by preventing the formation of gaps between endothelial cells. nih.gov Studies have shown that Vasostatin-1 can inhibit TNF-α-induced disassembly of VE-cadherin junctions, which are crucial for maintaining the integrity of the endothelial barrier. researchgate.netfrontiersin.org By preserving endothelial barrier function, Vasostatin-1 helps to prevent the leakage of fluid and proteins from the bloodstream into the surrounding tissues. researchgate.netfrontiersin.org
| Effect of Vasostatin-1 on Endothelial Function | Mechanism of Action | References |
| Inhibition of TNF-α-induced gap formation | Attenuation of p38 MAP kinase phosphorylation | nih.govnih.gov |
| Prevention of TNF-induced vascular leakage | Inhibition of VE-cadherin down-regulation | researchgate.netfrontiersin.org |
| Regulation of endothelial cell homeostasis | Inhibition of basal ERK phosphorylation and motility | kcl.ac.uk |
Contribution to Vasculogenesis and Vascular Remodeling Processes
Vasostatin-1 is also involved in the complex processes of new blood vessel formation (vasculogenesis) and the structural changes that occur in blood vessels (vascular remodeling). While it is primarily known for its anti-angiogenic properties, its influence on vascular structure is multifaceted. nih.gov In the context of atherosclerosis, a disease characterized by plaque buildup in arteries, Vasostatin-1 has been shown to suppress the development of atherosclerotic lesions. nih.gov It can also modulate the behavior of vascular smooth muscle cells, suppressing their migration, which is a key event in the progression of atherosclerosis. nih.gov
Anti-Angiogenic Activity
One of the most well-characterized functions of Vasostatin-1 is its potent anti-angiogenic activity, meaning it can inhibit the formation of new blood vessels from pre-existing ones. inrc.itaacrjournals.org This is a critical function in both normal physiological processes and in pathological conditions such as tumor growth, where angiogenesis is essential for supplying the growing tumor with nutrients and oxygen. nih.govrupress.org
Vasostatin-1 exerts its anti-angiogenic effects through several mechanisms. It has been shown to inhibit the proliferation and migration of endothelial cells, which are the fundamental steps in angiogenesis. inrc.itkcl.ac.uk This inhibition is often achieved by interfering with the signaling pathways of pro-angiogenic factors like vascular endothelial growth factor (VEGF). kcl.ac.uknih.gov Research has demonstrated that Vasostatin-1 can block VEGF-induced signaling, including the phosphorylation of ERK, a key downstream signaling molecule. nih.govkcl.ac.uk Furthermore, Vasostatin-1 can inhibit the formation of capillary-like structures by endothelial cells. kcl.ac.uknih.gov In some contexts, it can also induce apoptosis (programmed cell death) in endothelial cells, further contributing to its anti-angiogenic effects. nih.gov The anti-angiogenic activity of Vasostatin-1 is considered a crucial aspect of its potential role in cancer therapy. qub.ac.ukrupress.org
| Mechanism of Anti-Angiogenic Action | Specific Effect | Key Signaling Pathway Involved | References |
| Inhibition of Endothelial Cell Proliferation | Blocks VEGF-induced proliferation | Down-regulation of eNOS | nih.gov |
| Inhibition of Endothelial Cell Migration | Inhibits VEGF-induced migration | Inhibition of ERK phosphorylation | inrc.itkcl.ac.uk |
| Inhibition of Tube Formation | Prevents formation of capillary-like structures | - | kcl.ac.uknih.gov |
| Induction of Apoptosis | Induces programmed cell death in endothelial cells | Mitochondrial pathways, activation of caspase-3 | nih.gov |
| Blockade of VEGFR Signaling | Inhibits phosphorylation of VEGFR2 | VEGFR signaling pathway | nih.govqub.ac.uk |
Inhibition of Endothelial Cell Proliferation and Migration
Vasostatin-1, the N-terminal fragment of Chromogranin A spanning amino acids 1-76, demonstrates significant inhibitory effects on the proliferation and migration of endothelial cells, key processes in the formation of new blood vessels (angiogenesis). Research has shown that Vasostatin-1 can suppress the growth of human umbilical vein endothelial cells (HUVECs) and impede their movement. This inhibitory action is crucial in modulating angiogenesis, a process implicated in both normal physiological functions and pathological conditions.
Studies have demonstrated that recombinant human Vasostatin-1 can effectively inhibit VEGF-induced proliferation and migration of HUVECs in various in vitro assays. nih.gov Furthermore, Vasostatin-1 has been observed to inhibit the basal motility of HUVECs even in the absence of vascular endothelial growth factor (VEGF), guiding them towards a more quiescent state without inducing programmed cell death (apoptosis) or cell death due to injury (necrosis). nih.gov This suggests a role for Vasostatin-1 in maintaining endothelial cell homeostasis. nih.gov
The anti-proliferative and anti-migratory effects of Vasostatin-1 have been documented across different experimental models. For instance, a bioengineered fragment peptide of Vasostatin-1, named V1DP, which contains key functional structures of the parent molecule, has been shown to inhibit the migration of HUVECs. nih.gov
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced proliferation and migration. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited basal motility in the absence of VEGF. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | A bioengineered fragment (V1DP) modulated cell migration. | nih.gov |
Counteraction of Pro-Angiogenic Factors (e.g., Vascular Endothelial Growth Factor, Fibroblast Growth Factor 2)
A primary mechanism through which Vasostatin-1 exerts its anti-angiogenic effects is by counteracting the activity of potent pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2). VEGF is a critical signaling protein that stimulates vasculogenesis and angiogenesis.
Vasostatin-1 has been shown to inhibit several VEGF-induced responses in endothelial cells. This includes the inhibition of cell proliferation, migration, morphogenesis, and invasion of collagen gels. nih.gov In a rat model, Vasostatin-1 was also found to inhibit the formation of capillary-like structures in Matrigel plugs, a common in vivo assay for angiogenesis. nih.gov
The antagonistic effect of Vasostatin-1 on VEGF is a key aspect of its function as a regulator of endothelial cell activity. nih.gov By blocking the pro-angiogenic signals initiated by VEGF, Vasostatin-1 helps to maintain a balance and prevent excessive blood vessel formation. inrc.it Research has confirmed that Vasostatin-1 inhibits VEGF-induced tube formation of HUVECs in a dose-dependent manner.
| Pro-Angiogenic Factor | Inhibited Response | Experimental System | Reference |
|---|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Endothelial cell proliferation and migration | In vitro (HUVECs) | nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Capillary-like structure formation | In vivo (rat model with Matrigel plugs) | nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Tube formation | In vitro (HUVECs) |
Molecular Mechanisms Underlying Anti-Angiogenesis
The anti-angiogenic properties of Vasostatin-1 are underpinned by its intervention in specific molecular signaling pathways within endothelial cells. A key target of Vasostatin-1 is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Studies have indicated that Vasostatin-1 can inhibit the phosphorylation of both VEGFR2 and Extracellular signal-regulated kinase (ERK), which are crucial downstream effectors in the VEGF signaling cascade. nih.gov By blocking these phosphorylation events, Vasostatin-1 effectively curtails the pro-angiogenic signals transmitted by VEGF. nih.gov A novel bioengineered fragment peptide of Vasostatin-1, V1DP, has been shown to exert its anti-angiogenic effects by inhibiting the VEGFR signaling pathway. nih.govqub.ac.uk
Furthermore, Vasostatin-1 has been found to inhibit the basal phosphorylation of ERK in HUVECs, contributing to a more quiescent endothelial state even without VEGF stimulation. nih.gov This suggests that Vasostatin-1 can modulate endothelial cell function through both VEGF-dependent and independent mechanisms.
Immunomodulatory and Anti-Inflammatory Functions
Beyond its well-documented anti-angiogenic roles, Vasostatin-1 also exhibits significant immunomodulatory and anti-inflammatory properties, positioning it as a key player in the innate immune response.
Modulation of Innate Immunity Components
Vasostatin-1 is considered a component of innate immunity, liberated from stimulated chromaffin and immune cells during stress. nih.gov It has been shown to modulate the innate immune system by inducing calcium entry into human neutrophils, a critical process for their activation and function. nih.gov This effect is similar to that of another Chromogranin A-derived peptide, catestatin (B549398). nih.gov
The immunomodulatory role of Vasostatin-1 extends to its influence on various immune cells and inflammatory mediators. It can suppress the inflammatory M1 phenotype in macrophages and reduce the secretion of interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) through the downregulation of nuclear factor-κB (NF-κB). nih.gov Additionally, Vasostatin-1 has been shown to suppress the LPS-induced upregulation of monocyte chemotactic protein-1 (MCP-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin in human endothelial cells. nih.gov
| Immune Component | Effect of Vasostatin-1 | Mechanism | Reference |
|---|---|---|---|
| Human Neutrophils | Induces calcium entry | - | nih.gov |
| Macrophages | Suppresses inflammatory M1 phenotype | NF-κB downregulation | nih.gov |
| Human Endothelial Cells | Suppresses LPS-induced upregulation of MCP-1, VCAM-1, and E-selectin | - | nih.gov |
Direct Antimicrobial and Antifungal Properties
A significant aspect of Vasostatin-1's role in innate immunity is its direct antimicrobial and antifungal activity. nih.gov Research has shown that this peptide can kill a wide variety of filamentous fungi and yeast cells at micromolar concentrations. nih.gov It also displays antibacterial activity against Gram-positive bacteria. nih.gov
The C-terminal portion of Vasostatin-1 is essential for its antifungal properties, and shorter active peptides have been synthesized based on this region. nih.gov Interestingly, the structural requirements for its antibacterial and antifungal activities appear to be different. nih.gov The ability of Vasostatin-1 to directly inhibit the growth of bacteria, yeast, and fungi is attributed to its capacity to penetrate their membranes. nih.gov
Role in Endothelial Barrier Function During Inflammatory Conditions
Vasostatin-1 (VS-1), the N-terminal fragment of Chromogranin A (CgA) spanning amino acids 1-76, plays a significant role in preserving endothelial barrier integrity, particularly during inflammatory conditions. Research has demonstrated that VS-1 exerts a protective and anti-inflammatory effect on the endothelium. nih.gov In experimental models, both full-length CgA and VS-1 have been shown to counteract the disruptive effects of pro-inflammatory agents on endothelial cell monolayers. nih.gov
Specifically, VS-1 can inhibit the formation of intercellular gaps and the subsequent increase in permeability induced by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor (VEGF), and thrombin. nih.govnih.govfrontiersin.org This protective action helps to prevent vascular leakage, a common feature of inflammation. nih.govresearchgate.net Studies on various types of endothelial cells, including human umbilical vein endothelial cells (HUVEC) and bovine pulmonary and coronary arterial endothelial cells, have confirmed the ability of VS-1 to stabilize the endothelial barrier. nih.govnih.gov The mechanism underlying this effect is thought to involve the inhibition of specific signaling pathways activated by inflammatory stimuli. For instance, VS-1 has been shown to attenuate the TNF-α-induced phosphorylation of p38 MAP kinase, a key signaling molecule in the inflammatory response. nih.govnih.gov This inhibitory action may be mediated through a Gαi coupled mechanism. nih.govresearchgate.net
The table below summarizes key findings on the role of Vasostatin-1 in endothelial barrier function during inflammation.
| Experimental Model | Inflammatory Stimulus | Observed Effect of Vasostatin-1 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α, VEGF, Thrombin | Inhibition of gap formation and permeability | nih.gov |
| Bovine Pulmonary Arterial Endothelial Cells (BPAEC) | TNF-α, Thrombin | Inhibition of gap formation and p38 MAPK phosphorylation | nih.gov |
| Bovine Coronary Arterial Endothelial Cells (BCAEC) | TNF-α | Inhibition of gap formation | nih.gov |
| Murine Liver Blood Vessels | General Inflammation | Decreased permeability | nih.gov |
Effects on Hormone Secretion and Neuroendocrine Regulation
A significant endocrine function of Vasostatin-1 is its ability to inhibit the secretion of parathyroid hormone (PTH). nih.govnih.govnih.gov The parathyroid gland releases both PTH and Chromogranin A in response to low levels of extracellular calcium. nih.govoup.com VS-1, a naturally occurring peptide derived from CgA, acts as a potent negative modulator in this process. nih.govoup.com
In primary cultures of bovine parathyroid cells, synthetic CgA (1-76) has been shown to effectively inhibit the release of PTH that is stimulated by low calcium concentrations. nih.govoup.com This inhibitory effect is also observed with shorter amino-terminal fragments of CgA, such as CgA (1-40), which contains a critical disulfide bond between Cys17 and Cys38 that is essential for its biological activity. nih.gov The mechanism of this inhibition is believed to be mediated through the binding of VS-1 to a specific cell surface protein on parathyroid cells. nih.gov
| Peptide | Concentration Range | Effect on PTH Secretion (in response to low calcium) | Reference |
| CgA (1-76) | 10⁻⁸–10⁻⁷ M | Effective inhibition | nih.gov |
| CgA (1-40) | Not specified | Active inhibition | nih.gov |
| CGB (1-41) | Not specified | Active inhibition | nih.gov |
| CgA (17-38) | Not specified | Active inhibition (less potent than CgA 1-76) | nih.gov |
Beyond its specific action on the parathyroid gland, Chromogranin A and its derived peptides, including Vasostatin-1, are recognized as general negative modulators of neuroendocrine secretory activity. wjgnet.comelsevier.es CgA is co-stored and co-released with various hormones and neurotransmitters from the secretory granules of endocrine and neuroendocrine cells. frontiersin.orgnih.gov The proteolytic processing of CgA into smaller bioactive peptides like VS-1 is a key mechanism for generating molecules that can exert autocrine, paracrine, and endocrine inhibitory effects. nih.govjci.org
This modulatory role is part of a sophisticated feedback system. For instance, peptides derived from CgA can inhibit the release of catecholamines from adrenal medullary cells. jci.org The processing of CgA is tissue-specific, leading to a diverse range of regulatory peptides that can fine-tune the secretory activity of different neuroendocrine cells. jci.org The broad inhibitory actions of CgA-derived peptides underscore their importance in maintaining homeostasis within the neuroendocrine system. wjgnet.com
Interactions with Cellular Components and Signal Transduction
Vasostatin-1's biological activities are, in part, mediated by its direct interaction with cell membranes and its ability to perturb lipid microenvironments. nih.govnih.gov While the precise mechanisms are still being elucidated, studies have shown that VS-1 can interact with artificial monolayers of key membrane phospholipids (B1166683), including phosphatidylserine (B164497), phosphatidylcholine, and phosphatidylethanolamine. nih.govinrc.it This interaction is thought to be mediated by specific domains within the VS-1 peptide. nih.gov
The region spanning amino acids 47-66 of VS-1 contains an amphipathic α-helix that is crucial for this interaction with membrane phospholipids. nih.gov This binding to lipids is believed to be an initial step that facilitates subsequent interactions with other cellular components, including membrane-associated proteins. nih.gov This ability to interact with and potentially alter the organization of the lipid bilayer is a key aspect of VS-1's mechanism of action, influencing cellular processes such as cell adhesion. nih.gov The N-terminal region of the parent molecule, CgA, is also known to bind to lipid-rich microdomains in the trans-Golgi network, which is important for the formation of secretory granules. nih.gov
In addition to its interactions with membrane lipids, Vasostatin-1 is known to engage with specific cell surface receptors to elicit its biological effects. researchgate.netnih.govnih.gov Recent research has identified Neuropilin-1 (NRP-1) and certain integrins as high-affinity receptors for CgA and its fragments, including VS-1. researchgate.netnih.govresearchgate.net
Neuropilin-1, a transmembrane glycoprotein, is involved in various physiological processes, including angiogenesis and neuronal guidance. mednexus.org The interaction between CgA fragments and NRP-1 is considered a significant pathway for regulating tumor growth and angiogenesis. researchgate.net
Integrins, another class of cell surface receptors, have also been implicated in mediating the effects of Vasostatin-1. inrc.itnih.gov Specifically, the integrin αvβ6, which is primarily expressed on epithelial cells, has been identified as a selective receptor for both full-length CgA and VS-1. nih.govnih.gov This interaction is crucial for processes such as wound healing. nih.gov The binding of VS-1 to these receptors can trigger intracellular signaling cascades that ultimately lead to its observed effects on cell adhesion, migration, and proliferation. nih.govinrc.it
| Putative Receptor | Ligand(s) | Implicated Biological Process | Reference |
| Neuropilin-1 (NRP-1) | CgA fragments (including VS-1) | Angiogenesis, Tumor Growth | researchgate.netresearchgate.net |
| Integrin αvβ6 | Chromogranin A, Vasostatin-1 | Wound Healing, Cell Adhesion | nih.govnih.gov |
Downstream Intracellular Signaling Pathways (e.g., Nitric Oxide-dependent mechanisms, AKT/mTOR cross-activation)
The biological effects of Vasostatin-1 (VS-1), the N-terminal fragment of Chromogranin A spanning residues 1-76, are mediated through intricate intracellular signaling cascades. Key among these are pathways involving nitric oxide (NO) and the cross-activation of the AKT/mTOR signaling axis.
Nitric Oxide-Dependent Mechanisms: A significant body of research highlights the role of NO in mediating the cardiovascular effects of VS-1. Studies have demonstrated that VS-1 can induce vasodilation and exert cardioprotective effects through an NO-dependent pathway inrc.itmdpi.com. The antiadrenergic effect of VS-1 in the heart, for instance, is largely attributed to NO release from endothelial cells nih.gov. This process is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), leading to a calcium-independent increase in NO production nih.govfrontiersin.org. The subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) and activation of protein kinase G (PKG) contribute to the observed cardioinhibitory effects nih.govphysiology.org. This Gi/o protein-PI3K-NO-cGMP-PKG signaling pathway is a crucial component of VS-1's mechanism of action in the cardiovascular system frontiersin.org. Furthermore, the cardioprotective effects of VS-1 against ischemia/reperfusion injury are also linked to this NO-dependent signaling, mimicking ischemic preconditioning nih.govphysiology.orgresearchgate.net.
AKT/mTOR Cross-Activation: The AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is also modulated by Chromogranin A (CgA) and its fragments, including VS-1. In the context of small intestinal neuroendocrine neoplasms (SI-NENs), VS-1 has been shown to selectively stimulate the proliferation of metastatic cell lines nih.govresearchgate.net. This proliferative effect is mediated through the activation of the AKT/mTOR pathway nih.gov. Specifically, VS-1 was found to induce the phosphorylation of AKT at Ser473, a key step in the activation of this signaling cascade nih.govresearchgate.net. The downstream effects of AKT/mTOR activation can include the regulation of proteins involved in the cell cycle and protein synthesis nih.gov. Interestingly, the effects of CgA fragments on the AKT/mTOR pathway can be context-dependent, with some fragments inhibiting proliferation in localized tumors while N-terminal fragments like VS-1 promote it in metastatic cells nih.gov.
Table 1: Downstream Intracellular Signaling Pathways of Vasostatin-1
| Signaling Pathway | Key Mediators | Observed Biological Effects | Supporting Findings |
| Nitric Oxide-Dependent | PI3K, NO, cGMP, PKG | Vasodilation, Cardioprotection, Antiadrenergic effects | VS-1 induces PI3K-dependent NO release from endothelial cells nih.govfrontiersin.org. The cardioinhibitory and cardioprotective effects are abolished by inhibitors of NOS, guanylate cyclase, and PKG nih.govphysiology.org. |
| AKT/mTOR Cross-Activation | AKT, mTOR | Regulation of cell proliferation | In metastatic small intestinal neuroendocrine neoplasm cell lines, VS-1 stimulates proliferation via AKT phosphorylation at Ser473 nih.govresearchgate.net. |
Other Investigated Biological Activities (e.g., Cell Adhesion Modulation)
Beyond its well-documented roles in cardiovascular regulation and angiogenesis, Vasostatin-1 exhibits other significant biological activities, most notably the modulation of cell adhesion.
Cell Adhesion Modulation: VS-1 has been shown to play a complex role in cell adhesion, with effects that can be either pro-adhesive or anti-adhesive depending on the context. For instance, while intact CgA can inhibit the adhesion of fibroblasts, its N-terminal fragment, VS-1, promotes the adhesion and spreading of these cells nih.gov. This pro-adhesive activity has also been observed for smooth muscle cells unimi.it. The mechanism behind this involves the interaction of VS-1 with the cell membrane. Specifically, a phospholipid-binding amphipathic alpha-helix within residues 47-66 of VS-1 is crucial for its interaction with the fibroblast membrane nih.govnih.gov. Additionally, the adjacent C-terminal region (residues 67-78) contributes to this pro-adhesive effect by interacting with other cellular components that regulate the cytoskeleton nih.govnih.gov. In contrast, in other contexts, VS-1 can have an opposing effect on the adhesion of different cell types, such as cardiomyocytes and keratinocytes mdpi.com. This modulation of cell adhesion suggests a role for VS-1 in tissue homeostasis, organ development, and remodeling nih.gov.
Table 2: Other Investigated Biological Activities of Vasostatin-1
| Biological Activity | Target Cells/Tissues | Mechanism of Action | Key Findings |
| Cell Adhesion Modulation | Fibroblasts, Smooth muscle cells, Cardiomyocytes, Keratinocytes | Interaction with cell membrane phospholipids via an amphipathic alpha-helix (residues 47-66) and interaction of the C-terminal region (residues 67-78) with cytoskeletal components nih.govnih.gov. | Promotes adhesion and spreading of fibroblasts and smooth muscle cells nih.govunimi.itnih.gov. Can have opposing effects on the adhesion of other cell types mdpi.com. |
Role of Vasostatin 1 Chromogranin a 1 76 in Pathophysiological Mechanisms
Involvement in Cardiovascular Pathophysiology
Vasostatin-1 plays a multifaceted role in the pathophysiology of the cardiovascular system, influencing blood pressure regulation and the heart's response to stress. It is recognized for its vasodilatory and anti-adrenergic properties, which contribute to its protective effects in certain cardiovascular conditions. inrc.itnih.gov
Mechanisms of Hypertension: Elevated levels of Chromogranin A (CgA), the precursor to Vasostatin-1, are often observed in patients with essential hypertension. nih.govoncotarget.comd-nb.info While CgA itself is linked to increased sympathoadrenal activity, its fragment, Vasostatin-1, exhibits opposing, vasodilatory effects. inrc.itnih.gov This suggests a complex regulatory system where the balance between the prohormone and its derived peptides influences vascular tone. Vasostatin-1 contributes to vasodilation by enhancing the bioavailability of nitric oxide (NO), a key molecule in maintaining endothelial function and regulating blood pressure. inrc.it
Table 1: Effects of Vasostatin-1 on Cardiovascular Parameters in Experimental Models
| Experimental Model | Key Findings | Implied Mechanism of Action |
|---|---|---|
| Isoprenaline (ISO)-infused rats | Suppressed chamber dilation, myocyte hypertrophy, and fibrosis; improved in vivo heart function. nih.gov | Enhanced activation of the eNOS-cGMP-PKG pathway. nih.gov |
| Langendorff-perfused rat heart | Exerted a dose-dependent negative inotropic effect; counteracted β-adrenergic stimulation. unito.itfrontiersin.org | Involvement of β-adrenergic receptors, Gi/o proteins, and the NO-cGMP pathway. unito.it |
| Apolipoprotein E-deficient (ApoE-/-) mice | Suppressed the development of aortic atherosclerotic lesions and macrophage infiltration. inrc.it | Reduction of inflammatory response and plasma glucose levels. inrc.it |
Contributions to Inflammatory and Autoimmune Disease Mechanisms
Vasostatin-1 is implicated in the modulation of inflammatory and autoimmune responses. Elevated levels of its precursor, CgA, are found in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. oncotarget.comnih.gov VS-1 itself possesses anti-inflammatory properties, helping to regulate the immune response at the vascular level. inrc.itnih.gov
The anti-inflammatory actions of Vasostatin-1 are exerted through several mechanisms. It can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for the recruitment of leukocytes to sites of inflammation. inrc.it By down-regulating these adhesion molecules, VS-1 can reduce the infiltration of inflammatory cells into tissues. researchgate.net Additionally, VS-1 has been shown to inhibit the formation of gaps between endothelial cells induced by inflammatory agents like tumor necrosis factor-alpha (TNF-α), thereby preserving endothelial barrier integrity. inrc.itnih.gov It can also suppress the secretion of pro-inflammatory cytokines. inrc.it In macrophages, VS-1 can down-regulate the inflammatory M1 phenotype and inhibit the secretion of interleukin-6 (IL-6). researchgate.net
Table 2: Anti-inflammatory Effects of Vasostatin-1
| Target Cell/System | Observed Effect | Molecular Mechanism |
|---|---|---|
| Endothelial Cells | Suppression of VCAM-1 and E-selectin expression. researchgate.net | Down-regulation of adhesion molecule expression. researchgate.net |
| Endothelial Cells | Inhibition of TNF-α-induced gap formation. inrc.itnih.gov | Preservation of endothelial barrier function, possibly via the p38 MAPK pathway. nih.gov |
| Macrophages | Suppression of inflammatory M1 phenotype and IL-6 secretion. researchgate.net | Down-regulation of the nuclear factor-κB (NF-κB) pathway. researchgate.net |
| Monocytes | Suppression of adhesion to endothelial cells. researchgate.net | Down-regulation of adhesion molecules. researchgate.net |
Role in Neovascularization Disorders and Pathological Angiogenesis
Vasostatin-1 is a recognized inhibitor of angiogenesis, the formation of new blood vessels. inrc.itashpublications.org While angiogenesis is a normal physiological process, its dysregulation contributes to various pathologies, including tumor growth and certain ocular diseases. nih.govarvojournals.org VS-1 exerts its anti-angiogenic effects by interfering with key steps in the angiogenic cascade. inrc.itaacrjournals.org
The primary mechanism of VS-1's anti-angiogenic activity involves the inhibition of endothelial cell proliferation and migration, which are stimulated by pro-angiogenic factors such as vascular endothelial growth factor (VEGF). inrc.it By blocking VEGF-induced signaling, VS-1 prevents the formation of new capillaries. inrc.itnih.gov This inhibitory effect is potent, with studies showing that VS-1 can neutralize the pro-angiogenic activity of other CgA fragments and growth factors. aacrjournals.org The anti-angiogenic properties of Vasostatin-1 have been demonstrated in various experimental models, including the rat aortic ring assay and models of choroidal neovascularization. inrc.itaacrjournals.org
Modulation of Cellular Processes in Experimental Disease Models
In various experimental disease models, Vasostatin-1 has been shown to modulate key cellular processes, highlighting its therapeutic potential.
Atherosclerosis: In mouse models of atherosclerosis (ApoE-/- mice), infusion of Vasostatin-1 suppresses the development of atherosclerotic lesions. inrc.it This effect is attributed to its ability to reduce macrophage infiltration into the vessel wall and inhibit the formation of foam cells, which are critical steps in plaque development. inrc.itresearchgate.net VS-1 achieves this by down-regulating scavenger receptors like CD36 and up-regulating cholesterol efflux transporters such as ATP-binding cassette transporter A1 (ABCA1) in macrophages. researchgate.net
Cancer: The anti-angiogenic properties of Vasostatin-1 are highly relevant to cancer biology. By inhibiting the formation of new blood vessels, VS-1 can restrict tumor growth and metastasis. oncotarget.comnih.gov Full-length CgA and its N-terminal fragment, VS-1, have been shown to inhibit angiogenesis in various cancer models. oncotarget.comaacrjournals.org This effect is mediated, in part, by the induction of protease nexin-1, a serine protease inhibitor with anti-angiogenic activity, in endothelial cells. oncotarget.com
Wound Healing: Interestingly, while it inhibits pathological angiogenesis, some studies suggest that CgA and its fragments can participate in physiological processes like wound healing through mechanisms that may involve integrin binding. mdpi.com
Table 3: Cellular Effects of Vasostatin-1 in Experimental Disease Models
| Disease Model | Cell Type | Cellular Process Modulated | Outcome |
|---|---|---|---|
| Atherosclerosis (ApoE-/- mice) | Macrophages | Foam cell formation, inflammatory response. inrc.itresearchgate.net | Reduced atherosclerotic lesion development. inrc.it |
| Atherosclerosis (in vitro) | Human Aortic Smooth Muscle Cells | Migration and proliferation. inrc.it | Inhibition of key events in atherogenesis. inrc.it |
| Cancer (various murine models) | Endothelial Cells | Angiogenesis, capillary-like structure formation. oncotarget.comaacrjournals.org | Inhibition of tumor growth. oncotarget.com |
| Cardiac Remodeling (ISO-infused rats) | Cardiomyocytes | Hypertrophy. nih.gov | Amelioration of cardiac remodeling. nih.gov |
| Inflammation (in vitro) | Endothelial Cells, Macrophages | Adhesion molecule expression, cytokine secretion. inrc.itresearchgate.net | Suppression of inflammatory responses. inrc.it |
Advanced Methodologies and Research Approaches for Studying Vasostatin 1 Chromogranin a 1 76
In Vitro Experimental Models for Functional Characterization
In vitro models are fundamental for the direct assessment of VS-1's effects on specific cell types and tissues in a controlled environment.
Endothelial Cell Culture Systems: Primary human umbilical vein endothelial cells (HUVECs) are a cornerstone for studying the anti-angiogenic properties of VS-1. kcl.ac.uknih.gov These cells are utilized in a variety of assays to probe key processes in angiogenesis:
Proliferation Assays: The effect of VS-1 on endothelial cell (EC) proliferation, often stimulated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), is quantified. For instance, studies have shown that VS-1 can inhibit VEGF-induced EC proliferation. kcl.ac.ukinrc.it
Migration Assays: "Wound healing" or scratch assays are employed to assess the impact of VS-1 on the migration of HUVECs, a critical step in the formation of new blood vessels. nih.gov
Tube Formation Assays: When cultured on a basement membrane matrix like Matrigel, endothelial cells form capillary-like structures. VS-1 has been demonstrated to inhibit this VEGF-induced tube formation in a dose-dependent manner. nih.gov
Permeability Assays: The influence of VS-1 on endothelial barrier function is studied by measuring the passage of molecules across a monolayer of HUVECs. Research indicates VS-1 can inhibit hypoxia-driven intercellular gap formation. nih.gov
Organ Bath Studies: Organ bath techniques are invaluable for examining the direct physiological effects of VS-1 on isolated tissues, particularly vascular and smooth muscle preparations. nih.govnih.govtaylorandfrancis.com In these experiments, segments of blood vessels or other smooth muscle tissues are mounted in a chamber containing a physiological solution, and their contractile responses to VS-1 are measured. nih.govtaylorandfrancis.com For example, organ bath studies have been used to demonstrate that a bioengineered fragment of VS-1 can induce a dose-dependent relaxation of rat arterial smooth muscle. nih.gov This methodology allows for the characterization of vasomotor effects and the investigation of receptor- and non-receptor-mediated pathways. nih.gov
In Vivo Animal Models for Functional Characterization
In vivo models are essential for understanding the integrated physiological and pathological effects of VS-1 within a complex living organism.
Langendorff-perfused Heart: This ex vivo model involves isolating the heart and perfusing it with a nutrient-rich oxygenated solution in a retrograde fashion through the aorta. wikipedia.orgnih.govijbcp.com The Langendorff preparation allows researchers to study the direct effects of substances on cardiac function, including heart rate, contractile strength, and coronary flow, independent of systemic neuronal and hormonal influences. wikipedia.orgspringernature.com It has been a critical tool for investigating the cardio-inhibitory and anti-adrenergic effects of VS-1. inrc.itnih.gov
Mouse Cornea Angiogenesis Assay: The avascular nature of the cornea provides an ideal setting to study the stimulation and inhibition of new blood vessel growth in vivo. harvard.edunih.govarvojournals.org In this assay, a pellet containing a pro-angiogenic factor (like bFGF or VEGF) with or without an inhibitor like VS-1 is implanted into a surgically created micropocket in the mouse cornea. nih.govarvojournals.org The extent of neovascularization is then quantified over several days. This model has been instrumental in demonstrating the anti-angiogenic potential of VS-1 in vivo.
Other In Vivo Models:
Matrigel Plug Assay: In this model, liquid Matrigel mixed with pro-angiogenic factors and potentially inhibitory substances like VS-1 is injected subcutaneously into rats or mice. The gel solidifies, and after a period, the plug is excised and analyzed for the infiltration of endothelial cells and the formation of new blood vessels. VS-1 has been shown to inhibit the formation of capillary-like structures in Matrigel plugs in a rat model. kcl.ac.uk
Tumor Xenograft Models: To study the effect of VS-1 on tumor angiogenesis, cancer cells, sometimes genetically engineered to secrete VS-1, are implanted into immunodeficient mice. nih.govkcl.ac.uk The growth of the tumor and the density and morphology of its vasculature are then compared to control tumors. This approach has revealed that VS-1 can reduce vascular density in tumors. nih.govkcl.ac.uk
Peptidomics and Proteomics for Vasostatin-1 Identification and Quantification
Peptidomics, a sub-discipline of proteomics, focuses on the global analysis of endogenous peptides in a biological sample. nih.govproteomics.com This approach is crucial for identifying and quantifying naturally occurring fragments of Chromogranin A, including VS-1, in tissues and bodily fluids. researchgate.netqub.ac.uk The process typically involves:
Peptide Extraction: Isolating low-molecular-weight peptides from complex biological matrices. nih.gov
Separation: Using techniques like high-performance liquid chromatography (HPLC) to separate the peptides.
Analysis: Employing mass spectrometry (MS), often coupled with tandem MS (MS/MS), for the precise identification and sequencing of the peptides. researchgate.net
These techniques are vital for understanding the processing of Chromogranin A into its various bioactive fragments under different physiological and pathological conditions and for discovering potential peptide biomarkers. nih.govproteomics.com
Molecular and Cellular Assays for Signaling Pathway Elucidation
Understanding how VS-1 exerts its effects at the molecular level requires a variety of assays to dissect intracellular signaling cascades. bpsbioscience.comnuvisan.com
Western Blotting: This technique is widely used to detect and quantify the expression levels of specific proteins and their phosphorylation status. For example, researchers have used Western blotting to show that VS-1 can inhibit the VEGF-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the phosphorylation of Akt. kcl.ac.ukinrc.it It has also been used to assess the expression of endothelial Nitric Oxide Synthase (eNOS) and the nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov
Reporter Gene Assays: These assays are used to measure the activation of specific transcription factors and signaling pathways.
Kinase Assays: In vitro kinase assays can determine if VS-1 directly or indirectly affects the activity of specific protein kinases involved in angiogenesis and cell survival pathways.
Through these assays, it has been established that VS-1's mechanisms involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, and the eNOS-NO-PKG pathway. inrc.itnih.gov
Biophysical Techniques for Membrane Interaction Analysis
The interaction of peptides with cell membranes can be a critical, receptor-independent mechanism of action.
Langmuir Film Balance Apparatus: This technique is used to study the interactions between peptides and lipid monolayers at an air-water interface, which serves as a simplified model of a biological membrane. nanoscience.comresearchgate.net A monolayer of phospholipids (B1166683) is spread on an aqueous subphase, and the peptide is injected into the subphase. daneshyari.com The apparatus measures changes in surface pressure as the monolayer is compressed, providing insights into how the peptide interacts with, inserts into, or alters the fluidity of the lipid film. researchgate.netdaneshyari.com Studies using a Langmuir film balance have shown that VS-1 can engage in both electrostatic and hydrophobic interactions with membrane phospholipids, particularly enhancing the fluidity of phosphatidylserine (B164497). daneshyari.com
Gene Silencing and Overexpression Approaches in Model Systems
Modulating the expression of specific genes is a powerful tool to establish causal relationships between a particular protein and a cellular response to VS-1.
Overexpression: This approach involves introducing a gene into cells to produce higher-than-normal levels of the corresponding protein. For instance, to investigate the role of eNOS in mediating the effects of VS-1, researchers have overexpressed eNOS in HUVECs. nih.gov These studies found that eNOS overexpression could reverse the inhibitory effects of VS-1 on cell viability, proliferation, and tube formation, suggesting that VS-1's anti-angiogenic action is mediated, at least in part, through the downregulation of eNOS. nih.gov
Gene Transfection in Tumors: In another example of an overexpression approach, mouse mammary adenocarcinoma cells were genetically engineered to secrete VS-1. nih.govkcl.ac.uk When these cells were implanted in mice, the resulting tumors showed reduced vascular density compared to tumors from non-transfected cells, directly linking VS-1 production to the inhibition of tumor vascularization. nih.govkcl.ac.uk
Gene Silencing: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to specifically reduce or eliminate the expression of a target gene. While less specifically detailed for VS-1 in the provided context, this approach could be used to, for example, knock down the expression of a putative VS-1 receptor to validate its role in mediating the peptide's effects.
These genetic manipulation techniques are crucial for validating signaling pathway components and understanding the functional necessity of specific proteins in the cellular response to Vasostatin-1.
Interactive Data Table: Summary of Methodologies
| Methodology | Model/System | Key Application for Vasostatin-1 Research | Example Finding |
|---|---|---|---|
| Endothelial Cell Assays | Human Umbilical Vein Endothelial Cells (HUVEC) | Characterizing anti-angiogenic effects | VS-1 inhibits VEGF-induced proliferation, migration, and tube formation. kcl.ac.uknih.gov |
| Organ Bath Studies | Isolated rat arterial smooth muscle | Assessing direct vasomotor effects | A VS-1 fragment induced dose-dependent relaxation. nih.gov |
| Langendorff-perfused Heart | Isolated rat heart | Investigating direct cardiac effects | VS-1 exerts cardio-inhibitory and anti-adrenergic effects. inrc.it |
| Mouse Cornea Assay | In vivo mouse model | Quantifying in vivo anti-angiogenesis | VS-1 suppresses neovascularization induced by pro-angiogenic factors. |
| Peptidomics/Proteomics | Tissues, biological fluids | Identification and quantification of endogenous VS-1 | Characterizing the processing of Chromogranin A into bioactive peptides. researchgate.net |
| Molecular Assays | Cultured cells | Elucidating signaling pathways | VS-1 inhibits phosphorylation of ERK and Akt. kcl.ac.ukinrc.it |
| Langmuir Film Balance | Phospholipid monolayers | Analyzing peptide-membrane interactions | VS-1 interacts with and increases the fluidity of phosphatidylserine monolayers. daneshyari.com |
Future Directions and Emerging Research Avenues for Vasostatin 1 Chromogranin a 1 76
Unraveling Complete Receptor Mechanisms and Ligand-Receptor Interactions
A complete understanding of a bioactive peptide's function is contingent on identifying its receptors and deciphering the intricacies of ligand-receptor interactions. For Vasostatin-1, this remains an area of active investigation. While specific high-affinity receptors are yet to be fully characterized, several candidates and mechanisms have been proposed, opening up avenues for future research.
Recent studies have pointed towards integrins and neuropilin-1 as important players in mediating the effects of Vasostatin-1. nih.govresearcher.life Specifically, the integrin αvβ6 has been identified as a potential receptor, with interactions at nanomolar concentrations influencing processes like wound healing. nih.gov The pro-angiogenic effects of certain CgA fragments are reportedly blocked by anti-neuropilin-1 antibodies, suggesting a functional ligand-receptor relationship. nih.gov However, the precise binding sites, the conformational changes upon binding, and the downstream signaling cascades are not yet fully understood. Future research will likely focus on biophysical techniques and structural biology to visualize these interactions at a molecular level.
Beyond classical protein receptors, an alternative hypothesis suggests that Vasostatin-1 may exert its effects by interacting with the cell membrane phospholipids (B1166683) . nih.gov This interaction could perturb the lipid microenvironment of other membrane receptors, thereby modulating their activity. nih.gov Investigations into the specific lipid-binding domains of Vasostatin-1 and the resulting changes in membrane fluidity and organization are crucial next steps. nih.gov Furthermore, some of the inhibitory effects of Vasostatin-1 have been linked to pertussis toxin-sensitive, receptor-independent activation of heterotrimeric G proteins, specifically via Gαi/o subunits, a mechanism that warrants deeper exploration. nih.govoup.com
Table 1: Potential Receptor Mechanisms for Vasostatin-1
| Proposed Receptor/Mechanism | Mediated Effects | Key Research Questions |
| Integrins (e.g., αvβ6) | Wound healing, angiogenesis, tumor growth nih.govresearcher.life | What are the specific binding kinetics and structural determinants of the interaction? What are the downstream signaling pathways activated? |
| Neuropilin-1 | Angiogenesis, tumor growth nih.govresearcher.life | How does Vasostatin-1 binding modulate neuropilin-1 signaling? What is the interplay with other neuropilin-1 ligands? |
| Membrane Phospholipids | General inhibitory activities nih.gov | Which specific phospholipids does Vasostatin-1 interact with? How does this alter membrane properties and the function of embedded proteins? |
| G-protein coupled (receptor-independent) | Vascular and cardiac inhibition nih.govoup.com | What is the precise mechanism of G-protein activation? Which specific G-protein subunits are involved? |
Elucidating Complex Interplay with Other Chromogranin A-Derived Peptides in Biological Systems
Chromogranin A is a prohormone that undergoes proteolytic processing to generate a variety of bioactive peptides, each with its own distinct, and sometimes opposing, biological activities. nih.govptglab.com These peptides include catestatin (B549398), pancreastatin (B1591218), and serpinin, among others. nih.gov A critical area of future research is to understand the complex interplay and potential synergistic or antagonistic effects of Vasostatin-1 with these other CgA-derived peptides in various physiological and pathological contexts.
The functional balance between these peptides is likely crucial for maintaining homeostasis. For example, Vasostatin-1 and catestatin have both been implicated as modulators of cardiovascular function, often with inhibitory effects. nih.govoup.com In contrast, pancreastatin has been shown to have effects on glucose metabolism. mdpi.com Investigating how the processing of CgA is regulated to produce specific ratios of these peptides in different tissues and disease states will be a key to understanding their integrated biological roles.
Exploring Novel Regulatory Pathways and Biological Functions
While the roles of Vasostatin-1 in cardiovascular regulation and angiogenesis are relatively well-studied, emerging evidence suggests its involvement in a broader range of biological processes. oup.cominrc.it Future research is poised to uncover novel regulatory pathways and functions for this versatile peptide.
One emerging area of interest is the role of Vasostatin-1 in abdominal aortic aneurysm (AAA) formation . Recent studies suggest that nanocarrier-mediated delivery of the Vasostatin-1 gene can impact the development of AAA, potentially through the AMPK/mTOR signaling pathway. nih.gov Further investigation into this protective mechanism could pave the way for novel therapeutic strategies for AAA.
The potential of Vasostatin-1 as a biomarker for neuroendocrine neoplasms (NENs) is another promising avenue. nih.gov Studies have shown that plasma levels of Vasostatin-1 are significantly elevated in patients with ileal and pancreatic NENs, and unlike total CgA, its levels are not affected by proton-pump inhibitors. nih.gov This suggests that Vasostatin-1 could be a more accurate and reliable biomarker for the diagnosis and follow-up of these tumors. nih.gov
Furthermore, the anti-inflammatory properties of Vasostatin-1 are an area of growing interest. It has been shown to suppress macrophage migration and the expression of adhesion molecules on endothelial cells. inrc.it Delving deeper into the molecular mechanisms behind these anti-inflammatory effects could reveal new therapeutic applications for a variety of inflammatory conditions.
Development of Advanced Research Tools and Probes for Vasostatin-1 Studies
Advancements in our understanding of Vasostatin-1 will be greatly facilitated by the development of novel research tools and probes. These tools are essential for accurately detecting, quantifying, and visualizing Vasostatin-1 and its interactions in complex biological systems.
The development of highly specific monoclonal and polyclonal antibodies is crucial for a variety of applications, including immunohistochemistry, immunoassays, and Western blotting. ptglab.comthermofisher.com These antibodies can help to localize Vasostatin-1 in tissues and cells, as well as to quantify its levels in biological fluids.
Bioengineered peptide fragments of Vasostatin-1 represent another exciting frontier. For example, a novel bioengineered peptide named V1DP, which contains key functional structures of Vasostatin-1, has been synthesized. nih.govnih.govqub.ac.uk This peptide has been shown to exert anti-angiogenic effects by blocking the VEGFR signaling pathway. nih.govnih.govqub.ac.uk Such engineered peptides can serve as valuable research tools to dissect the structure-function relationships of Vasostatin-1 and may also have therapeutic potential.
The creation of fluorescently or radioactively labeled Vasostatin-1 analogues would be invaluable for in vivo imaging studies. These probes could be used to track the biodistribution of Vasostatin-1, identify its target tissues, and visualize its binding to receptors in real-time.
Finally, the development of robust and standardized immunoassays , such as ELISAs, is essential for the clinical translation of Vasostatin-1 as a biomarker. nih.gov These assays need to be highly sensitive and specific to accurately measure Vasostatin-1 levels in patient samples.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying chromogranin A (1-76) in biological samples, and how do they differ in sensitivity?
- Methods :
- ELISA : Widely used for plasma/serum quantification. Requires validation with species-specific antibodies (e.g., mouse Chromogranin A ELISA with interpolated standard curves; see raw data tables for dilution corrections) .
- Immunohistochemistry (IHC)/Immunofluorescence (IF) : Utilizes polyclonal antibodies (e.g., CoraLite® Plus 488-conjugated antibodies validated for human, mouse, and rat tissues). Optimal dilution ratios (1:50–1:500) must be empirically determined .
- Radioimmunoassay (RIA) : Historical method with high specificity but limited by radioactivity handling .
- Sensitivity Comparison : ELISA detects pg/mL levels, whereas IHC/IF provides spatial localization but semi-quantitative data.
Q. How does chromogranin A (1-76) function as a biomarker in neuroendocrine tumors (NETs)?
- Role : Secreted by neuroendocrine cells, it correlates with tumor burden and response to therapy. Elevated levels in plasma/urine are indicative of NET progression (e.g., gastroenteropancreatic NETs) .
- Limitations : Non-specific elevation in renal impairment or proton pump inhibitor use necessitates complementary markers (e.g., pancreastatin) .
Q. What sample preparation protocols are critical for minimizing chromogranin A degradation in clinical studies?
- Best Practices :
- Use EDTA plasma (avoids platelet-derived contaminants).
- Immediate centrifugation (4°C) and storage at -80°C.
- Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromogranin A data across different immunoassays?
- Analysis Framework :
- Cross-Validation : Compare results from ELISA, RIA, and mass spectrometry in the same cohort.
- Antibody Specificity : Validate epitope recognition (e.g., C-terminal vs. N-terminal fragments) using immunoblotting .
- Statistical Approaches : Apply Bland-Altman plots to assess inter-assay variability .
Q. What experimental designs are optimal for longitudinal studies monitoring chromogranin A dynamics in NETs?
- Design Considerations :
- Cohort Selection : Stratify patients by tumor type (e.g., pancreatic vs. pulmonary NETs) and treatment status .
- Sampling Frequency : Baseline + post-therapy intervals (e.g., 3–6 months) to capture biochemical progression.
- Control for Confounders : Adjust for renal function and concurrent medications .
- Validity Threats : Attrition bias in long-term studies; mitigate with intention-to-treat analysis .
Q. How can multi-omics approaches enhance the functional characterization of chromogranin A (1-76) in cellular pathways?
- Integration Strategies :
- Proteomics : Identify binding partners (e.g., secretogranins) via co-immunoprecipitation.
- Transcriptomics : Link mRNA expression (CHGA gene) with protein levels in single-cell RNA-seq datasets.
- Metabolomics : Correlate chromogranin A levels with catecholamine metabolites in pheochromocytoma models .
Q. What are the challenges in establishing chromogranin A as a surrogate endpoint in clinical trials?
- Key Issues :
- Heterogeneity : Variability in tumor secretory patterns.
- Regulatory Hurdles : Requires validation against gold-standard endpoints (e.g., progression-free survival) via meta-analyses .
- Methodological Solutions : Use RECIST criteria + biomarker composite endpoints .
Methodological Resources
- Literature Review : Follow SPIDER/PICO frameworks to structure focused research questions (e.g., "In patients with NETs, how does chromogranin A level predict therapeutic response?") .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
